molecular formula C16H14ClNO4 B4022744 [3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate

[3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate

Cat. No.: B4022744
M. Wt: 319.74 g/mol
InChI Key: AOGSLLJXHOPKLN-UHFFFAOYSA-N
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Description

[3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate: is an organic compound that features a complex structure with a chloro-substituted isoindoline moiety and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate typically involves the following steps:

    Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor to form the isoindoline core. This can be achieved through a condensation reaction between a phthalic anhydride derivative and an amine.

    Acetylation: The final step involves the esterification of the phenyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate exerts its effects involves its interaction with specific molecular targets. The chloro-substituted isoindoline moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acetate group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

  • [3-(5-Bromo-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
  • [3-(5-Fluoro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
  • [3-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate

Uniqueness: The presence of the chloro group in [3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate imparts unique electronic and steric properties, making it distinct from its bromo, fluoro, and methyl analogs. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

[3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-9(19)22-12-4-2-3-11(8-12)18-15(20)13-6-5-10(17)7-14(13)16(18)21/h2-5,8,13-14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGSLLJXHOPKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
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[3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
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[3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
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[3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Reactant of Route 5
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[3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Reactant of Route 6
[3-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate

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